Cas no 83636-46-8 (2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester)

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester structure
83636-46-8 structure
Product Name:2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
Numero CAS:83636-46-8
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD18908971
CID:2126462
PubChem ID:11032083
Update Time:2025-10-05

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 2-(4-bromophenyl)propanoate
    • 2-(4-BroMo-phenyl)-propionic acid Methyl ester
    • Methyl 4-bromo-α-methylbenzeneacetate (ACI)
    • Methyl 2-(4-bromophenyl)propionate
    • Methyl 2-(p-bromophenyl)propionate
    • Z1269137336
    • DA-02510
    • KZWKRXZFJWFHSR-UHFFFAOYSA-N
    • EN300-214678
    • SY202075
    • SCHEMBL5148090
    • 83636-46-8
    • Methyl2-(4-bromophenyl)propanoate
    • MFCD18908971
    • D75716
    • CS-0096048
    • BS-44342
    • Methyl 2-(4'-bromophenyl)propanoate
    • AKOS026103965
    • 2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
    • MDL: MFCD18908971
    • Inchi: 1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
    • Chiave InChI: KZWKRXZFJWFHSR-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)C1C=CC(Br)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 241.99400
  • Massa monoisotopica: 241.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: 2.72560

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Informazioni sulla sicurezza

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B751295-50mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
50mg
$ 70.00 2022-06-06
TRC
B751295-100mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
100mg
$ 95.00 2022-06-06
TRC
B751295-500mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
500mg
$ 365.00 2022-06-06
Enamine
EN300-214678-0.05g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.05g
$87.0 2025-02-20
Enamine
EN300-214678-0.1g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.1g
$130.0 2025-02-20
Enamine
EN300-214678-0.25g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.25g
$186.0 2025-02-20
Enamine
EN300-214678-0.5g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.5g
$292.0 2025-02-20
Enamine
EN300-214678-1.0g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
1.0g
$375.0 2025-02-20
Enamine
EN300-214678-2.5g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
2.5g
$787.0 2025-02-20
Enamine
EN300-214678-5.0g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
5.0g
$1556.0 2025-02-20

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide ;  -78 °C
Riferimento
The discovery of MK-0674, an orally bioavailable cathepsin K inhibitor
Isabel, Elise; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 887-892

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors
Rogacki, Maciej K.; et al, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  1H-1,2,3-Benziodoxathiole, 1-hydroxy-5-methyl-, 3,3-dioxide Solvents: Methanol ;  60 min, reflux
Riferimento
Oxidative rearrangements of aryl alkanones with 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide, a "green" analog of Koser's reagent
Justik, Michael W., Tetrahedron Letters, 2007, 48(17), 3003-3007

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ,  Bis(acetato-κO)[2,6-bis[(1R)-1-methyl-2-oxo-2-[(2,4,6-trimethylphenyl)amino]etho… ;  20 °C; 48 h, 20 °C
1.2 Solvents: Water
Riferimento
Stereoselective Ketone Rearrangements with Hypervalent Iodine Reagents
Malmedy, Florence; et al, Chemistry - A European Journal, 2016, 22(45), 16072-16077

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1919884-93-7 Solvents: Toluene ;  20 h, 120 °C
Riferimento
Manganese catalyzed α-methylation of ketones with methanol as a C1 source
Bruneau-Voisine, Antoine; et al, Chemical Communications (Cambridge, 2019, 55(3), 314-317

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Nickel iodide (NiI2) ,  2-(1H-Imidazol-2-yl)pyridine Solvents: Dimethylacetamide ;  1.5 h, 80 °C
1.2 Reagents: Pyridine ,  Zinc ,  Magnesium chloride Solvents: Dimethylacetamide ;  12 h, rt
Riferimento
Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides
Ying, Xiaoyuan; et al, Angewandte Chemie, 2023, 62(26),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Dichloromethane
Riferimento
Preparation of methyl 2-arylpropanoates by the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base
Yamauchi, Takayoshi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(11), 4015-18

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2 h, reflux
Riferimento
Total synthesis of carbazole alkaloids
Bhatthula, Bharath Kumar Goud; et al, Tetrahedron, 2019, 75(7), 874-887

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lead tetraacetate ,  Perchloric acid Solvents: Trimethyl orthoformate ,  Water
Riferimento
Oxidative rearrangement of aryl ethyl ketones to alkyl 2-arylpropanoates by lead(IV) acetate
Yamauchi, Takayoshi; et al, Journal of the Chemical Society, 1987, (7), 1433-6

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Perchloric acid Catalysts: Thallium nitrate Solvents: Water
Riferimento
Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-haloethyl aryl ketones
Yamauchi, Takayoshi; et al, Journal of the Chemical Society, 1987, (6), 1255-7

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Dichloromethane
Riferimento
One-step synthesis of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals using sulfuryl chloride and an amide or a weak base
Yamauchi, Takayoshi; et al, Synthesis, 1986, (12), 1044-5

Metodo di produzione 12

Condizioni di reazione
1.1 30 min, rt
Riferimento
Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides
Wu, Fei; et al, Nature Communications, 2023, 14(1),

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 50 atm, 120 °C
Riferimento
Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids
Yao, Ya-Hong; et al, Angewandte Chemie, 2021, 60(43), 23117-23122

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Triphenylphosphine ,  Palladium chloride (chitosan complex, silica-supported) ,  Nickel dichloride ,  Chitosan (palladium complex, silica-supported) Solvents: 1,4-Dioxane ,  Water ;  10 h, 2.5 MPa, 80 °C
Riferimento
Natural biopolymer-supported bimetallic catalyst system for the carbonylation to esters of Naproxen
Zhang, Jun; et al, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 59-65

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Asymmetric Aminations and Kinetic Resolution of Acyclic α-Branched Ynones
He, Faqian; et al, Chinese Journal of Chemistry, 2022, 40(1), 15-20

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Total synthesis of carbazole alkaloids
Bhatthula, Bharath Kumar Goud; et al, Tetrahedron, 2019, 75(7), 874-887

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Acetic acid ,  tert-Butyldiphenylsilyl chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: 1,2-Dichloroethane ;  24 h, 30 atm, 80 °C
2.1 30 min, rt
Riferimento
Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides
Wu, Fei; et al, Nature Communications, 2023, 14(1),

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Raw materials

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Preparation Products

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